
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as Dihydro-PPB and is a member of the benzamide family of compounds. The purpose of
作用機序
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide involves its binding to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium signaling, lipid metabolism, and protein folding. Binding of Dihydro-PPB to this receptor has been found to modulate these processes and lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can modulate calcium signaling and protein folding, while in vivo studies have shown that it can improve cognitive function and reduce the symptoms of depression and anxiety.
実験室実験の利点と制限
One of the advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise modulation of this receptor's activity. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide. One direction is to further study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a tool for studying the sigma-1 receptor and its role in neuronal excitability and neurotransmitter release. Additionally, further research is needed to optimize the synthesis method and improve the stability of this compound for use in long-term studies.
In conclusion, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide is a promising compound that has been studied for its potential use in scientific research. Its high affinity for the sigma-1 receptor and its potential as a therapeutic agent for neurological disorders make it an important compound for further study. However, its limitations in terms of stability and half-life must be considered when designing experiments.
合成法
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide involves the reaction of 3-pyridinecarboxylic acid with 4-(chloromethyl)-3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to form the final product. This method has been optimized to yield the compound with high purity and yield.
科学的研究の応用
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and neuronal excitability. It has also been found to have potential as a therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-22(24-21-6-3-12-23-14-21)19-9-7-17(8-10-19)15-25-13-11-18-4-1-2-5-20(18)16-25/h1-10,12,14H,11,13,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVULDOSZJYLBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(pyridin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

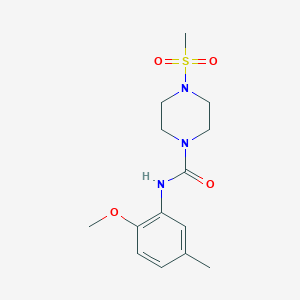
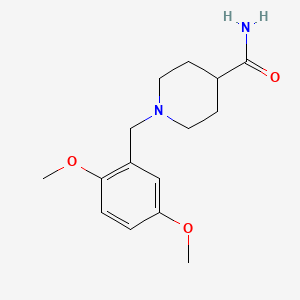
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)
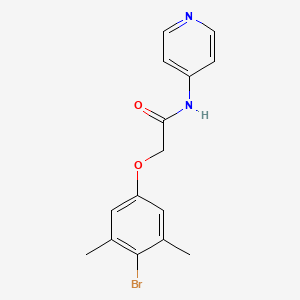
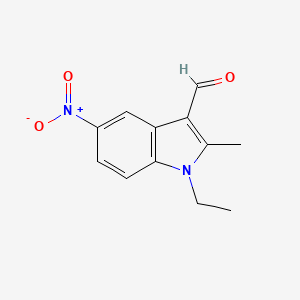
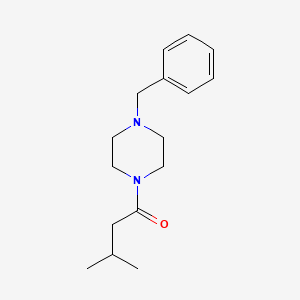
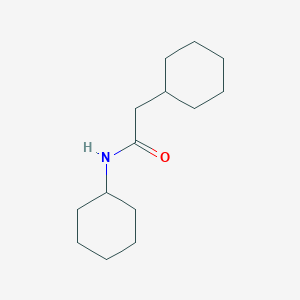

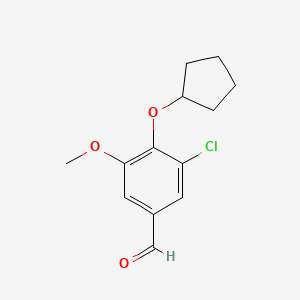
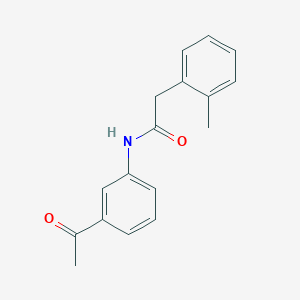
![N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5783591.png)
![ethyl 4-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5783605.png)